Product packaging for Chloromethyl methacrylate(Cat. No.:CAS No. 27550-73-8)

Chloromethyl methacrylate

Cat. No.: B12668420
CAS No.: 27550-73-8
M. Wt: 134.56 g/mol
InChI Key: JNNKWUPPLJTSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl methacrylate (CAS 27550-73-8) is a versatile monomer with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . This compound is characterized by a density of approximately 1.11 g/cm³ and a boiling point of about 63-65°C at 62 Torr . Its defining feature is the presence of a chloromethyl group, which provides a highly reactive site for further chemical modification, making it an invaluable building block in materials science and organic synthesis research. In polymer chemistry, this compound serves as a key precursor for the synthesis of functional polymers. The molecule contains both a polymerizable methacrylate group and a reactive chloromethyl side chain. This allows researchers to create poly(methacrylate) backbones with pendent chloromethyl groups, which can subsequently undergo further nucleophilic substitution reactions to introduce a wide range of functionalities, such as quaternary ammonium groups for anion exchange membranes, catalysts, or affinity ligands . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. RUO products are essential tools for basic scientific investigation, pharmaceutical research for new drug compounds, and the development of new diagnostic assays and tools in controlled laboratory environments . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO2 B12668420 Chloromethyl methacrylate CAS No. 27550-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27550-73-8

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

chloromethyl 2-methylprop-2-enoate

InChI

InChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3

InChI Key

JNNKWUPPLJTSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chloromethyl Methacrylate Derivatives

Conventional and Emerging Synthetic Routes to Chloromethyl Methacrylate (B99206) Monomers

The preparation of chloromethyl methacrylate and related functionalized monomers involves several key chemical transformations, primarily centered around esterification and the introduction of the chloromethyl moiety.

Esterification is a fundamental reaction for the synthesis of methacrylate esters. In the context of this compound, this would typically involve the reaction of methacrylic acid or its derivatives with a source of a chloromethyl group that can act as an alcohol equivalent. One conceptual approach involves the direct esterification of methacrylic acid with a hypothetical chloromethanol (B13452849). However, chloromethanol is highly unstable.

A more plausible route is the reaction of an activated form of methacrylic acid, such as methacryloyl chloride , with a suitable chloromethyl-containing compound. The high reactivity of the acid chloride facilitates the esterification process. Another approach is transesterification, where an existing methacrylate ester, such as methyl methacrylate, is reacted with a chloromethyl-containing alcohol in the presence of a catalyst. This equilibrium-driven reaction often requires the removal of the more volatile alcohol byproduct to achieve high yields chempedia.infogoogle.com.

Phase-transfer catalysis (PTC) has been explored for the synthesis of related chloromethyl esters, such as chloromethyl benzoate (B1203000) from benzoic acid, using agents like chloromethyl chlorosulfate. This suggests that PTC could be a viable method for the synthesis of this compound, potentially offering high yields and mild reaction conditions.

The synthesis of related monomers, such as 2-chloroethyl methacrylate , provides insight into the methodologies for preparing halogenated methacrylate esters. A common method for the synthesis of 2-chloroethyl methacrylate is the esterification of methacrylic acid with 2-chloroethanol. This reaction is typically catalyzed by a strong acid.

Alternatively, 2-chloroethyl methacrylate can be prepared by reacting methacryloyl chloride with 2-chloroethanol. This method benefits from the high reactivity of the acid chloride, allowing for milder reaction conditions. Another potential route involves the reaction of ethylene (B1197577) oxide with methacrylic acid to form 2-hydroxyethyl methacrylate, which is then subsequently chlorinated using a reagent like thionyl chloride to yield 2-chloroethyl methacrylate.

MonomerPrecursorsReaction Type
2-Chloroethyl methacrylateMethacrylic acid, 2-ChloroethanolEsterification
2-Chloroethyl methacrylateMethacryloyl chloride, 2-ChloroethanolEsterification
2-Chloroethyl methacrylateEthylene oxide, Methacrylic acid, Thionyl chlorideRing-opening followed by Chlorination

The introduction of a chloromethyl group onto a precursor molecule is a key step in the synthesis of chloromethyl-functionalized monomers. The Blanc chloromethylation is a classic method for introducing a -CH₂Cl group onto aromatic rings using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride resolvemass.cawikipedia.org. While not directly applicable to the aliphatic methacrylate backbone, this reaction is crucial for synthesizing aromatic-containing monomers where the chloromethyl group is attached to the aromatic ring, such as with 4-(chloromethyl)styrene nih.govdtic.mil.

For aliphatic precursors, the synthesis of chloromethyl ethers, like chloromethyl methyl ether (CMME) , provides a relevant methodology. CMME can be synthesized from the reaction of formaldehyde, methanol (B129727), and hydrogen chloride rsc.org. Zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in high yields researchgate.net. These chloromethyl alkyl ethers can then potentially be used in transesterification reactions to produce this compound. A patent describes the preparation of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate (B77674), which involves the reaction of an intermediate with thionyl chloride and methanol to introduce the chloromethyl and ester functionalities google.com.

Advanced Catalytic Systems and Reaction Conditions for Enhanced Synthesis Yields and Selectivity

The efficiency and selectivity of the synthesis of this compound and its derivatives can be significantly improved through the use of advanced catalytic systems. For esterification and transesterification reactions, a variety of catalysts have been investigated.

Acid catalysts , such as sulfuric acid and p-toluenesulfonic acid, are commonly used for esterification. However, they can lead to side reactions and require neutralization and removal steps. To overcome these limitations, solid acid catalysts, including heteropolyacids and ion-exchange resins, have been employed. These catalysts offer advantages such as easier separation from the reaction mixture, reusability, and often higher selectivity acs.orgresearchgate.net. For instance, zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) has been reported as an efficient and reusable catalyst for the esterification of acrylic acid researchgate.net.

Base catalysts are also utilized, particularly in transesterification reactions. Sodium(I) or magnesium(II) aryloxides have been shown to be highly chemoselective catalysts for the transesterification of methyl (meth)acrylates acs.org. The use of sterically hindered catalysts can help to prevent undesired side reactions like Michael additions.

Organocatalysts , such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have emerged as effective catalysts for the transesterification of polyacrylates, demonstrating high selectivity for sterically unhindered esters nih.govresearchgate.net. This suggests their potential utility in the selective synthesis of functionalized methacrylate monomers.

Phase-transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts, can enhance reaction rates and yields in biphasic reaction systems. PTCs facilitate the transport of reactants across the phase boundary, enabling reactions between water-soluble and organic-soluble components google.comresearchgate.netacs.orgijrar.org. This approach is particularly promising for esterification reactions involving salts of methacrylic acid.

The table below summarizes various catalytic systems and their potential applications in the synthesis of this compound derivatives.

Catalyst TypeExamplesPotential Application in SynthesisAdvantages
Homogeneous AcidSulfuric acid, p-Toluenesulfonic acidEsterification of methacrylic acid with a chloro-alcoholReadily available, low cost
Heterogeneous AcidHeteropolyacids, Ion-exchange resins, ZrOCl₂·8H₂OEsterification and transesterificationEasy separation, reusability, improved selectivity
Homogeneous BaseSodium(I) and Magnesium(II) aryloxidesTransesterification of methyl methacrylateHigh chemoselectivity, mild reaction conditions
Organocatalysts1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Selective transesterificationHigh selectivity for less hindered esters
Phase-Transfer CatalystsQuaternary ammonium saltsEsterification with salts of methacrylic acidEnhanced reaction rates in biphasic systems

Green Chemistry Principles Applied to this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of monomers and polymers to reduce the environmental impact of chemical processes resolvemass.carroij.com. For the synthesis of this compound, several green chemistry principles are relevant.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product acs.org. Transesterification reactions, when driven to completion, can have good atom economy. Direct esterification produces water as the only byproduct.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Research into solvent-free reaction conditions or the use of more environmentally benign solvents like ionic liquids or supercritical fluids is an active area of green chemistry sigmaaldrich.comresearchgate.netacs.org. For methacrylate synthesis, solvent-free manufacturing from biomass pyrolysis products has been explored rsc.org.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed in the previous section, the development of efficient and recyclable catalysts is a key aspect of green synthesis. Enzymatic catalysis, for example, offers mild reaction conditions and high selectivity, as demonstrated in the synthesis of thiol-functionalized poly(meth)acrylates researchgate.net.

Use of Renewable Feedstocks: While not directly impacting the synthesis of the chloromethyl group, the methacrylate backbone can potentially be derived from renewable resources. Research is ongoing to produce methacrylic acid and its esters from biomass researchgate.netnih.gov.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts can enable lower reaction temperatures.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Functionalization Reactions of Chloromethyl Methacrylate and Its Polymers

Nucleophilic Substitution Reactions of the Chloromethyl Group for Novel Derivatization

The electron-withdrawing nature of the adjacent carbonyl group in the methacrylate (B99206) moiety enhances the reactivity of the chloromethyl group, making it an excellent electrophilic site for nucleophilic attack. This reactivity is central to the derivatization of both the monomer and the resulting polymer.

Alkylation and Arylation Reactions

The chloromethyl group readily undergoes nucleophilic substitution with a variety of carbon-based nucleophiles, enabling the introduction of new alkyl and aryl side chains. These reactions are typically carried out in the presence of a suitable base to generate the nucleophile in situ or by using pre-formed organometallic reagents.

For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can effectively displace the chloride ion to form a new carbon-carbon bond. Similarly, Friedel-Crafts alkylation-type reactions can be employed, where the chloromethylated polymer reacts with aromatic compounds in the presence of a Lewis acid catalyst. These modifications can significantly alter the physical properties of the polymer, such as its solubility, glass transition temperature, and mechanical strength, by introducing bulky or functional side groups.

Amination and Thiolation Strategies for Side Chain Functionalization

The facile reaction of the chloromethyl group with amines and thiols provides a straightforward route to introduce nitrogen- and sulfur-containing functionalities into the polymer side chains. ijcce.ac.irijcce.ac.irresearchgate.net These reactions are of significant interest for creating polymers with specific biological or chemical activities.

Amination: Primary and secondary amines can act as nucleophiles, displacing the chloride to form secondary and tertiary amine linkages, respectively. This method is widely used to introduce amino groups, which can then be further modified or utilized for their basicity and nucleophilicity. For example, the reaction of poly(chloromethyl methacrylate) with an excess of a diamine can lead to polymers with pendant primary amine groups. These amino-functionalized polymers have applications in areas such as gene delivery, drug carriers, and as catalysts. beilstein-journals.org

Thiolation: Thiol-ene and thiol-yne "click" reactions are highly efficient methods for introducing sulfur-containing moieties. rsc.org Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily react with the chloromethyl group to form thioether linkages. This strategy allows for the incorporation of functionalities like cysteine-containing peptides, thiolsaccharides, or other sulfur-containing molecules, imparting specific recognition or reactive properties to the polymer. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on this compound Polymers

Nucleophile Reagent Example Resulting Functional Group
Alkyl Grignard Methylmagnesium bromide Alkyl (e.g., Ethyl)
Aryl Lithium Phenyllithium Aryl (e.g., Phenyl)
Primary Amine Ethylamine Secondary Amine
Secondary Amine Diethylamine Tertiary Amine
Thiol Ethanethiol Thioether

Preparation of Macroinitiators and Macromonomers from this compound Units

The reactive chloromethyl group can be transformed into an initiating site for various controlled/living polymerization techniques. masjaps.com This allows for the synthesis of well-defined graft copolymers where the poly(this compound) backbone serves as a macroinitiator.

For instance, the chloride can be exchanged with a bromine atom, which is a more efficient initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu This allows for the growth of well-defined polymer chains of a different monomer from the poly(this compound) backbone. Similarly, the chloromethyl group can be converted into a chain transfer agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Furthermore, the chloromethyl group can be used to attach a polymerizable group, thereby transforming the polymer into a macromonomer. This macromonomer can then be copolymerized with other monomers to create graft copolymers with a "grafting through" methodology. acs.org

Post-Polymerization Modification Techniques Utilizing Chloromethyl Reactivity

Post-polymerization modification is a powerful strategy to introduce a wide range of functionalities onto a pre-existing polymer backbone. The chloromethyl group in poly(this compound) is an ideal handle for such modifications due to its high reactivity towards various nucleophiles.

"Grafting From" and "Grafting To" Approaches for Polymer Architectures

The synthesis of graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be achieved through two primary strategies: "grafting from" and "grafting to". youtube.comamanote.com

In the "grafting from" approach, the polymer backbone is first functionalized with initiating sites, and then a second monomer is polymerized from these sites. mdpi.commdpi.com As discussed previously, the chloromethyl groups on poly(this compound) can be readily converted into ATRP or RAFT initiators, allowing for the growth of well-defined side chains. cmu.eduresearchgate.net This method generally allows for higher grafting densities.

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to the main polymer backbone. cmu.edu For example, a living polymer with a carbanionic end-group can react with the chloromethyl groups on the poly(this compound) backbone. This method provides better control over the length and distribution of the grafted chains.

Click Chemistry Applications for Modular Functionalization

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions. nih.govsigmaaldrich.comnih.govacs.org The high reactivity of the chloromethyl group makes it an excellent substrate for certain click reactions, enabling the modular functionalization of poly(this compound).

A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comdrexel.edu The chloromethyl group can be readily converted to an azide (B81097) group by reaction with sodium azide. This azido-functionalized polymer can then be "clicked" with a wide variety of alkyne-containing molecules, including biomolecules, fluorescent dyes, and other functional polymers. mdpi.com This approach offers a highly versatile and efficient method for creating complex and multifunctional polymer architectures. nih.gov

Table 2: Comparison of "Grafting From" and "Grafting To" Approaches

Feature "Grafting From" "Grafting To"
Process Side chains are grown from the backbone Pre-formed side chains are attached to the backbone
Grafting Density Typically higher Typically lower
Side Chain Control Good control over length and polydispersity Excellent control over length and polydispersity
Characterization Can be more challenging Easier to characterize individual components

Mechanistic Studies of Halogen Reactivity and Side Reactions in Complex Chemical Environments

The chloromethyl group (–CH₂Cl) is the defining functional feature of this compound, imparting a high degree of chemical reactivity that is central to its utility in polymer synthesis and modification. However, this reactivity also predisposes the monomer and its corresponding polymers to a variety of side reactions, particularly in complex chemical environments encountered during polymerization, processing, and application. Mechanistic understanding of the halogen's reactivity and the associated side reactions is critical for controlling polymer architecture and final material properties.

The carbon-chlorine bond in this compound is not a simple primary alkyl halide. It is an allylic chloride , meaning the chlorine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond (the methacrylate C=C bond). This specific configuration dramatically increases the reactivity of the C-Cl bond towards nucleophilic substitution reactions. stackexchange.comvedantu.com The enhanced reactivity can be explained by the mechanisms of both unimolecular (Sɴ1) and bimolecular (Sɴ2) nucleophilic substitution. wikipedia.org

In an Sɴ1-type mechanism, the rate-determining step is the departure of the leaving group (Cl⁻) to form a carbocation intermediate. The allylic carbocation formed from this compound is significantly stabilized through resonance, where the positive charge is delocalized over two carbon atoms. doubtnut.com This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate compared to a simple alkyl halide that would form an unstable primary carbocation. doubtnut.com

In an Sɴ2-type mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to a trigonal bipyramidal transition state. libretexts.org For an allylic system, the p-orbitals of the adjacent double bond can overlap with the p-orbital of the electrophilic carbon in the transition state. stackexchange.com This conjugation provides additional electronic stabilization to the transition state, thereby lowering the activation energy and increasing the reaction rate. stackexchange.com Due to these stabilizing effects, the chloromethyl group is highly susceptible to reaction with a wide range of nucleophiles.

Table 1: Relative Reactivity of Various Organic Chlorides in Nucleophilic Substitution Reactions
Type of ChlorideExample CompoundRelative ReactivityReason for Reactivity
Allylic (as in this compound)Allyl ChlorideHighResonance stabilization of carbocation intermediate (Sɴ1) or transition state (Sɴ2). stackexchange.comdoubtnut.com
BenzylicBenzyl ChlorideHighResonance stabilization via the aromatic ring. stackexchange.com
Tertiary Alkyltert-Butyl ChlorideModerate-High (Sɴ1 only)Formation of a stable tertiary carbocation.
Primary Alkyln-Propyl ChlorideLowForms an unstable primary carbocation (Sɴ1); sterically accessible but lacks electronic stabilization (Sɴ2). vedantu.com
VinylVinyl ChlorideVery Lowsp² hybridized carbon is less susceptible to attack; resulting vinyl cation is highly unstable. vedantu.com

This inherent reactivity leads to several significant side reactions:

Hydrolysis and Solvolysis: In the presence of nucleophilic solvents like water or alcohols, the chloromethyl group can undergo solvolysis. Hydrolysis, the reaction with water, results in the substitution of the chlorine atom with a hydroxyl (–OH) group, converting the this compound unit into a hydroxymethyl methacrylate unit. This reaction can occur on either the monomer or the polymer. researchgate.net This transformation increases the hydrophilicity of the polymer and can impact its thermal and mechanical properties. The hydrolysis of similar chloromethylated polymers, such as those based on styrene (B11656), is a well-documented process. google.comitu.edu.tr

Cross-linking: In a polymer matrix, a chloromethyl group on one polymer chain can react with a nucleophilic site on an adjacent chain in an intermolecular substitution reaction. medcraveonline.com This process forms a covalent bond between the two chains, known as a cross-link. Such cross-linking reactions lead to the formation of a polymer network, rendering the material insoluble and significantly altering its properties, such as increasing the glass transition temperature, chemical resistance, and mechanical strength. medcraveonline.com Even trace amounts of nucleophiles (e.g., residual water, initiator fragments, or other functional groups) can facilitate this side reaction, especially at elevated temperatures used in polymer processing.

Chain Transfer in Radical Polymerization: During free-radical polymerization, the C-Cl bond can act as a site for chain transfer. youtube.com A growing polymer radical can abstract the chlorine atom from a this compound monomer or a polymer unit. This terminates the growing chain and creates a new radical on the chloromethyl species, which can then initiate the growth of a new polymer chain. youtube.comsco-sakai-chem.com This chain transfer process is a significant side reaction that can limit the final molecular weight of the polymer and potentially introduce branching. The efficiency of this process is described by the chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. sco-sakai-chem.com

Table 2: Major Side Reactions of this compound and its Polymers
Side ReactionReactant/ConditionMechanismConsequence
Hydrolysis/SolvolysisWater, AlcoholsNucleophilic Substitution (Sɴ1 or Sɴ2)Formation of hydroxyl or alkoxy groups; increased polymer hydrophilicity. researchgate.net
Cross-linkingNucleophilic sites on other polymer chains; heatIntermolecular Nucleophilic SubstitutionFormation of insoluble polymer network; increased Tg and chemical resistance. medcraveonline.com
Chain TransferGrowing polymer radical during polymerizationRadical Atom AbstractionLimits polymer molecular weight; introduces branching. youtube.com
AminationAmmonia, primary/secondary aminesNucleophilic SubstitutionIntroduction of amine functional groups, creating a basic polymer.

Polymerization Mechanisms and Kinetics of Chloromethyl Methacrylate Systems

Free Radical Polymerization of Chloromethyl Methacrylate (B99206) and its Copolymers

Conventional free radical polymerization is a widely used method for the polymerization of vinyl monomers like chloromethyl methacrylate. This process typically involves three main steps: initiation, propagation, and termination.

Kinetic Analysis of Initiation, Propagation, and Termination Steps

The kinetics of free radical polymerization of methacrylates are well-established, and similar principles apply to this compound.

Initiation: The process begins with the decomposition of an initiator, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then react with a monomer molecule to form an initiated monomer radical. The rate of initiation is dependent on the initiator's decomposition rate constant and its efficiency in initiating polymerization.

Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in a repeating fashion, leading to the growth of the polymer chain. The rate of propagation is characterized by the propagation rate constant, which is influenced by factors such as monomer reactivity and steric hindrance. For methacrylates, the presence of the α-methyl group can influence the rate of propagation.

Termination: The growth of polymer chains is halted by termination reactions, which primarily occur through two mechanisms: combination (or coupling), where two growing polymer radicals combine to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The termination rate constant is influenced by the mobility of the polymer radicals, which decreases as the viscosity of the polymerization medium increases, a phenomenon known as the gel effect or Trommsdorff effect. This autoacceleration leads to a rapid increase in the polymerization rate and molecular weight. researchgate.netresearchgate.net

A kinetic model for the free-radical polymerization of methyl methacrylate (MMA) at very high conversions has been developed, which could be analogous for CMMA. This model is based on "reaction diffusion" and free volume theory and has shown good agreement with experimental data. academicjournals.org

Influence of Initiators and Chain Transfer Agents on Polymerization Control

The choice of initiator and the use of chain transfer agents are crucial for controlling the molecular weight and molecular weight distribution of polymers produced by free radical polymerization.

Initiators: The concentration and type of initiator significantly affect the polymerization rate and the final polymer's molecular weight. A higher initiator concentration leads to a higher concentration of primary radicals, resulting in a faster polymerization rate but lower average molecular weight, as more polymer chains are initiated. researchgate.net For example, in the bulk free-radical homopolymerization of MMA at 90°C, increasing the molar concentration of AIBN leads to a faster monomer conversion. researchgate.net The initiator's half-life at a given temperature is also a critical factor in selecting the appropriate initiator for a specific polymerization process.

Chain Transfer Agents: Chain transfer is a process where the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a specifically added chain transfer agent (CTA). rug.nl This process terminates the growth of one polymer chain and initiates the growth of a new one, effectively controlling the molecular weight of the resulting polymer. rubbernews.comyoutube.com Thiols, such as n-dodecyl mercaptan and t-dodecylmercaptan, are commonly used as chain transfer agents in methacrylate polymerization. google.com The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).

The following table presents chain transfer constants for various agents in methyl methacrylate polymerization, which can provide an indication of their potential effectiveness in this compound polymerization.

Chain Transfer AgentChain Transfer Constant (Ctr) for MMA at 60°C
EHMP1.39
MBMP1.49
STMP1.22
NDM1.36
TDM1.25
OTG1.21

Emulsion, Suspension, Solution, and Bulk Polymerization Methodologies

This compound can be polymerized using various industrial techniques, each with its own advantages and disadvantages. researchgate.net

Emulsion Polymerization: This technique involves polymerizing the monomer in an aqueous medium with the aid of a surfactant. The monomer is dispersed in the water as droplets, and polymerization occurs within micelles formed by the surfactant. rubbernews.com This method allows for good heat dissipation and typically produces high molecular weight polymers at a high polymerization rate. google.com A typical recipe for the batch emulsion polymerization of methyl methacrylate involves the monomer, a water-soluble initiator like potassium persulfate, a surfactant such as sodium stearate, and distilled water as the continuous phase. academicjournals.orgresearchgate.net

Suspension Polymerization: In this method, the monomer is dispersed as droplets in a continuous phase, usually water, with the help of a suspending agent. An oil-soluble initiator is dissolved in the monomer droplets, and polymerization occurs within these droplets, which can be considered as small bulk reactors. makevale.comscribd.com This technique is often used to produce polymer beads and allows for good heat control. cmu.eduscribd.com The size of the resulting polymer particles can be controlled by factors such as the agitation speed and the concentration of the suspending agent. makevale.com

Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. scribd.com It leads to a high-purity polymer but can be challenging to control due to the significant increase in viscosity and the exothermic nature of the polymerization. researchgate.netmit.educore.ac.uk The Trommsdorff effect is particularly pronounced in bulk polymerization. osti.govresearchgate.net

Controlled/Living Radical Polymerization (CRP) of this compound Monomers

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution, and architecture. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Catalyst Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu The general mechanism involves the reversible transfer of a halogen atom from a dormant species (alkyl halide) to a transition metal complex in a lower oxidation state, generating a radical that can propagate and the metal complex in a higher oxidation state. cmu.eduorientjchem.org

Catalyst Systems: Copper-based catalysts are widely used for the ATRP of methacrylates. cmu.educmu.edu The catalytic system typically consists of a copper(I) halide (e.g., CuBr or CuCl) and a ligand, often a nitrogen-based ligand such as a substituted bipyridine or a multidentate amine. cmu.educmu.edu The choice of ligand is crucial as it influences the solubility of the catalyst and the position of the atom transfer equilibrium, thereby affecting the polymerization rate and control. nih.gov Iron-based catalysts have also been explored for the ATRP of methacrylates. cmu.eduresearchgate.net For instance, a system of FeCl₂ coordinated by isophthalic acid has been successfully used for the ATRP of MMA. cmu.edu

The following table summarizes some catalyst systems used in the ATRP of methacrylates, which could be adapted for this compound.

MonomerInitiatorCatalyst/LigandSolventTemperature (°C)Reference
Methyl Methacrylatep-Toluenesulfonyl chlorideCuBr/4,4′-bis(5-nonyl)-2,2′-bipyridineDiphenyl ether90 cmu.edu
Methyl MethacrylateEthyl 2-bromopropionateFeCl₂/Isophthalic acidDMF80 cmu.edu
2-((2-bromopropionyl)oxy)ethyl acrylate (B77674)-CuBr/Bipyridine-50-110 cmu.edu

Nitroxide-Mediated Polymerization (NMP) Strategies for Controlled Synthesis

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that employs stable nitroxide radicals to reversibly trap the growing polymer radicals, forming dormant alkoxyamine species. wikipedia.org This reversible termination allows for controlled chain growth. icp.ac.ru

The NMP process can be initiated in two ways: a bimolecular process involving a conventional radical initiator and a stable nitroxide, or a unimolecular process using a pre-formed alkoxyamine initiator.

Strategies for Methacrylates: The NMP of methacrylates can be challenging due to the high rate of disproportionation of the methacrylate propagating radicals. However, several strategies have been developed to overcome this issue. One approach is the use of a small amount of a "controlling" comonomer, typically a styrenic monomer, which helps to regulate the polymerization of the methacrylate. mit.edu Another strategy involves the use of specific nitroxides, such as SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide), which have shown better control over methacrylate polymerization compared to the more traditional TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.neticp.ac.ruyoutube.com The development of new alkoxyamine initiators has also expanded the scope of NMP for methacrylates. core.ac.uk

While specific studies on the NMP of this compound are limited, the strategies developed for other methacrylates provide a strong foundation for achieving controlled polymerization of this functional monomer. The synthesis of methacrylic homopolymers by nitroxide-mediated suspension polymerization has been successfully demonstrated for methyl methacrylate and n-butyl methacrylate. icp.ac.ru

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Tailored Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex, tailored architectures. cmu.edu This controlled radical polymerization technique is compatible with a wide range of functional monomers, making it a suitable candidate for the polymerization of this compound. cmu.edu The living nature of RAFT polymerization allows for the synthesis of various architectures, including block copolymers, by the sequential addition of different monomers. cmu.edu

The RAFT process typically involves a conventional radical initiator and a RAFT agent, which is a thiocarbonylthio compound. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates, suitable RAFT agents include dithiobenzoates and trithiocarbonates. The polymerization proceeds through a series of addition-fragmentation equilibria, which allows for the controlled growth of polymer chains.

While specific studies detailing the synthesis of tailored architectures exclusively from this compound are not extensively available in the provided search results, the general principles of RAFT can be applied. For instance, a poly(this compound) macro-RAFT agent could be synthesized first and then chain-extended with a different monomer to create a diblock copolymer. This approach allows for the creation of materials with distinct segments, such as a reactive block of poly(this compound) and another block with different physical or chemical properties. The synthesis of triblock or more complex architectures is also feasible through sequential monomer addition. cmu.edu

Anionic Polymerization and Other Precision Polymerization Techniques

Anionic polymerization is another powerful technique for producing polymers with well-defined structures, narrow molecular weight distributions, and controlled architectures. uliege.be This method is particularly effective for monomers with electron-withdrawing groups, such as methacrylates. Living anionic polymerization, where chain termination and transfer reactions are absent, allows for the synthesis of block copolymers with precise block lengths. uliege.be

The successful anionic polymerization of methacrylates requires careful control of reaction conditions to prevent side reactions, such as nucleophilic attack on the carbonyl group of the ester. Low temperatures and polar solvents are often employed. A variety of initiators can be used, including organolithium compounds. uliege.be

Specific experimental conditions and initiators for the anionic polymerization of this compound are not detailed in the available search results. However, based on the general knowledge of anionic polymerization of methacrylates, it is expected that initiators like organolithium or Grignard reagents could be effective. The presence of the chloromethyl group might necessitate careful selection of the initiator and reaction conditions to avoid side reactions involving this functional group.

Other precision polymerization techniques, such as Group Transfer Polymerization (GTP), have also been successfully applied to methacrylates, offering another avenue for the controlled synthesis of poly(this compound).

Copolymerization Behavior and Reactivity Ratios with Diverse Comonomers

The copolymerization of this compound with other vinyl monomers is a key strategy for tailoring the properties of the resulting polymers. The incorporation of CMMA units provides a reactive handle for further chemical modifications, while the comonomer can be chosen to impart desired physical or mechanical properties. The behavior of this copolymerization is governed by the reactivity ratios of the monomers involved.

Despite a thorough search of the available literature, specific reactivity ratios for the copolymerization of this compound (M1) with common comonomers such as styrene (B11656), methyl methacrylate, or butyl acrylate (M2) were not found. Reactivity ratios are crucial for predicting the composition of a copolymer from the monomer feed composition. They are defined as r1 = k11/k12 and r2 = k22/k21, where k represents the rate constants for the addition of a monomer to a growing polymer chain ending in a specific monomer unit.

To illustrate the concept, the following table presents typical reactivity ratios for other methacrylate copolymer systems. It is important to note that these values are for different monomers and should not be used to predict the behavior of this compound.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization System
Methyl Methacrylaten-Butyl Acrylate1.70.34ATRP
StyreneMethyl Methacrylate0.520.46Free Radical

Note: The data in this table is for illustrative purposes and does not represent the reactivity ratios for this compound.

Elucidation of Copolymer Composition and Sequence Distribution

The composition of a copolymer, which is the relative amount of each monomer incorporated, can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to each monomer unit in the ¹H NMR spectrum, the copolymer composition can be calculated.

The sequence distribution describes how the monomer units are arranged along the polymer chain (e.g., alternating, random, blocky). This is also influenced by the reactivity ratios. For example, if both r1 and r2 are less than 1, the monomers have a tendency to alternate. If r1 > 1 and r2 < 1, monomer 1 will tend to form longer homopolymer sequences. While specific data for this compound copolymers is not available, NMR spectroscopy would be the primary tool to investigate the sequence distribution by analyzing the fine structure of the spectral peaks, which can be sensitive to the neighboring monomer units. iupac.org

Microstructural Control in Copolymerization Processes

Microstructural control in polymerization refers to the ability to control the stereochemistry (tacticity) of the polymer chain. For vinyl polymers, this relates to the relative arrangement of the side groups along the polymer backbone. The main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement).

The stereochemistry of polymethacrylates can be influenced by the polymerization method and conditions. For instance, anionic polymerization at low temperatures in nonpolar solvents often leads to isotactic polymers, while radical polymerization typically produces atactic or slightly syndiotactic polymers. While specific studies on the microstructural control of this compound polymerization are not present in the search results, it is expected to follow similar trends to other methacrylates. The use of specific catalysts or solvents could potentially be explored to influence the tacticity of poly(this compound) and its copolymers. anu.edu.au

Design and Synthesis of Advanced Polymeric Architectures Incorporating Chloromethyl Methacrylate Units

Block Copolymers and Multiblock Structures with Defined Segments

Block copolymers are macromolecules composed of two or more distinct, covalently bonded homopolymer chains or "blocks." The inclusion of chloromethyl methacrylate (B99206) units allows for the creation of well-defined block copolymers where one segment possesses reactive sites for further functionalization. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing these structures with predetermined molecular weights and low polydispersity.

A prevalent strategy for synthesizing diblock copolymers is the "macroinitiator" approach. In this method, a first polymer block is synthesized, which then initiates the polymerization of the second monomer. For instance, a well-defined polystyrene or poly(methyl methacrylate) (PMMA) chain can be prepared via ATRP and subsequently used as a macroinitiator to polymerize CMMA, yielding a diblock copolymer. The chloromethyl groups on the poly(chloromethyl methacrylate) (PCMMA) block can then be used as anchor points for further chemical transformations.

Similarly, ABA triblock copolymers can be synthesized. This is often achieved by using a difunctional initiator to first grow the central 'B' block (e.g., poly(butyl acrylate)) and then simultaneously growing the outer 'A' blocks (e.g., PCMMA) from both ends of the central chain. researchgate.net The distinct properties of each block, such as one being hydrophobic and the other being reactive or hydrophilic after modification, lead to self-assembly into various morphologies like spherical or worm-like micelles and lamellar structures in selective solvents.

The table below summarizes representative data for block copolymers synthesized using controlled polymerization techniques, illustrating the precise control achievable over molecular weight and structure.

Macroinitiator / First BlockSecond MonomerPolymerization MethodFinal Mn ( g/mol )PDI (Mw/Mn)Reference
Poly(methyl methacrylate)-ClButyl Acrylate (B77674)ATRP19,0001.15 researchgate.net
Polystyrene-Cl2-(Dimethylamino)ethyl MethacrylateATRP22,4001.18 researchgate.net
Poly(methyl acrylate)-Cl2-(Dimethylamino)ethyl MethacrylateATRP18,6001.21 researchgate.net

Graft Copolymers and Polymer Brushes from this compound-Derived Macroinitiators

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting from" technique is a powerful method for synthesizing these structures with high graft density, leading to materials known as polymer brushes. In this approach, a polymer backbone containing initiating sites is first synthesized. Copolymers incorporating CMMA are ideal for this purpose, as the chloromethyl groups can be converted into ATRP initiators.

For example, a random copolymer of styrene (B11656) and this compound can be synthesized via conventional free radical polymerization. The chloromethyl groups along this copolymer backbone serve as latent initiation sites. In a subsequent step, a second monomer, such as methyl methacrylate (MMA) or 2-hydroxyethyl methacrylate (HEMA), is polymerized from these sites using a CRP technique like ATRP. researchgate.net This results in a graft copolymer with a polystyrene-based backbone and polymethacrylate (B1205211) side chains. The density and length of the grafted chains can be controlled by the initial composition of the macroinitiator and the conditions of the grafting polymerization.

This methodology is highly versatile and has been applied to various polymer backbones. For instance, poly(vinyl chloride) (PVC) containing a small fraction of chloroacetate (B1199739) units has been used as a macroinitiator to graft styrene, methyl acrylate, and butyl acrylate, demonstrating the broad applicability of this approach for modifying commodity polymers. cmu.edu

Backbone MacroinitiatorGrafted MonomerPolymerization MethodResulting StructureReference
Poly(acrylonitrile-co-p-chloromethyl styrene)2-Hydroxyethyl MethacrylateATRPGraft Copolymer researchgate.net
Poly(styrene-co-p-chloromethylstyrene)Acryloylmorpholine & Methyl MethacrylateATRPGraft Copolymer researchgate.net
Poly[(vinyl chloride)-co-(vinyl chloroacetate)]Butyl AcrylateATRPGraft Copolymer cmu.edu

Synthesis of Star, Hyperbranched, and Networked Polymeric Materials

Beyond linear architectures, CMMA is a valuable component in the synthesis of more complex, three-dimensional polymer structures such as star, hyperbranched, and networked materials.

Star polymers consist of multiple linear polymer chains (arms) linked to a central core. The "core-first" approach is a common synthesis route where a multifunctional initiator is used to simultaneously grow multiple polymer arms. While not CMMA itself, multifunctional molecules with analogous reactive sites, such as hexakis(chloromethyl)benzene, have been used as initiators for ATRP to create well-defined six-arm star polymers. cmu.edu A similar strategy could employ a core molecule functionalized with multiple CMMA-derived initiating sites.

Hyperbranched polymers are highly branched, globular macromolecules synthesized in a one-pot reaction. A key strategy for their synthesis is the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a polymerizable vinyl group and an initiating group. A molecule like 2-((2-bromopropionyl)oxy)ethyl acrylate, which has a methacrylate vinyl group and an ATRP initiator site, serves as a prime example of an inimer that can be homopolymerized to form a hyperbranched structure. cmu.edu CMMA, with its methacrylate group and reactive chloromethyl site, can be considered a precursor to an inimer, enabling its use in creating such highly branched architectures. The copolymerization of a standard vinyl monomer with an inibramer (a branching agent) is another effective route to produce hyperbranched polymers with controlled branching. researchgate.netnih.govacs.org

Cross-Linked Systems and Their Formation Mechanisms

Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. Polymers containing CMMA units are readily cross-linked due to the high reactivity of the chloromethyl group. The primary mechanism for cross-linking these polymers is through nucleophilic substitution reactions.

When a polymer or copolymer of CMMA is treated with a multifunctional nucleophile, such as a diamine or a diol, the nucleophile can react with chloromethyl groups on different polymer chains, forming stable covalent linkages. For example, reacting a CMMA-containing copolymer with a diamine like p-phenylenediamine (B122844) would result in the formation of amine linkages between chains, leading to a robust polymer network. medcraveonline.com This process transforms a soluble thermoplastic material into an insoluble and infusible thermoset.

The degree of cross-linking can be precisely controlled by adjusting the molar ratio of CMMA units in the initial copolymer and the amount of cross-linking agent added. This control allows for the tuning of the final material's properties, such as its mechanical strength, thermal stability, and swelling behavior in solvents. medcraveonline.commdpi.com This method is fundamental for producing materials like hydrogels, elastomers, and durable coatings.

Functionalization of Polymer Surfaces with this compound Derivatives

Modifying the surface properties of materials is crucial for applications in biosensing, cell culture, and membrane science. acs.orgnih.gov The "grafting from" approach, used to create polymer brushes, is a powerful technique for surface functionalization. This process involves immobilizing initiator molecules onto a substrate, from which polymer chains are then grown.

A surface, such as silicon or glass, can first be treated with a silane (B1218182) coupling agent that contains a reactive group, like a hydroxyl or amine. This functionalized surface can then be reacted with a molecule containing a chloromethyl group and a complementary reactive site to anchor potential initiating sites. Subsequent polymerization of a monomer via a method like surface-initiated ATRP (SI-ATRP) results in a dense layer of polymer chains covalently attached to the surface, forming a polymer brush. epfl.ch

This technique allows for precise control over the thickness and density of the grafted polymer layer. rsc.org By choosing different monomers for the brush, the surface properties can be tailored to be, for example, hydrophilic, hydrophobic, or responsive to stimuli like pH or temperature. mdpi.com This method has been used to modify a wide range of substrates, including inorganic materials like silica (B1680970) and flexible polymers like polydimethylsiloxane (B3030410) (PDMS), to control protein adsorption and cell adhesion. epfl.chnih.gov

Characterization Methodologies for Chloromethyl Methacrylate Polymers and Derived Materials

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are fundamental in elucidating the chemical structure and composition of both the chloromethyl methacrylate (B99206) monomer and its resulting polymers. These methods probe the interaction of electromagnetic radiation with the material to provide detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of CMMA and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a comprehensive picture of the monomeric and polymeric structures.

In the ¹H NMR spectrum of poly(methyl methacrylate) (PMMA), a related and well-studied polymer, characteristic signals include a prominent peak for the ester methyl protons around 3.58 ppm. researchgate.net For copolymers of methyl methacrylate (MMA) and methacrylic acid (MAA), the proton signals of the aryl group are typically observed between 6.3 and 7.4 ppm, while broad signals for the methylene (B1212753) groups of the polymer backbone appear at approximately 1.3 and 1.76 ppm. asianpubs.org Two-dimensional NMR techniques, such as DQF-COSY, HETCOR, HSQC, TOCSY, and HMBC, can provide even more detailed information about stereochemical sequences and monomer arrangements in copolymers. iupac.org

The ¹³C NMR spectrum of PMMA shows distinct signals for the carbonyl carbon (around 178.1 ppm), the quaternary carbon (around 45.2 ppm), the ester methyl carbon (around 52.2 ppm), and the backbone methyl carbon (around 16.7 ppm). auremn.org In copolymers of MMA and MAA, the chemical shifts are very similar to those of the homopolymer. auremn.org The relative intensities of these signals can be used to determine the tacticity of the polymer, which describes the stereochemical arrangement of the monomer units along the polymer chain. researchgate.net

Interactive Table: Typical ¹³C NMR Chemical Shifts for Poly(methyl methacrylate) (PMMA)

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)178.1
Ester Methoxy (-OCH₃)52.2
Quaternary Carbon45.2
Backbone Methyl (-CH₃)16.7

Note: Chemical shifts can vary slightly depending on the solvent and the specific polymer microstructure.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. ufl.edunih.gov By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint" of the sample. ufl.edu

For polymers related to CMMA, such as PMMA, the FT-IR spectrum is characterized by several key absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ester group is typically observed around 1730 cm⁻¹. spectroscopyonline.comnih.gov The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups appear in the region of 2850-3000 cm⁻¹. spectroscopyonline.comnih.gov Additionally, the C-O-C stretching vibrations of the ester group are visible in the 1150-1250 cm⁻¹ range. nih.gov The presence of a chloromethyl group in CMMA polymers would be expected to introduce a characteristic C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.

Interactive Table: Characteristic FT-IR Absorption Bands for Poly(methyl methacrylate) (PMMA)

Functional GroupVibration TypeWavenumber (cm⁻¹)
C-H (methyl & methylene)Stretching2850-3000
C=O (ester)Stretching~1730
C-H (methyl)Bending~1444
C-O-C (ester)Stretching1150-1250

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For polymers like PMMA, a weak absorption peak can be observed in the UV region, near 270 nm, which is attributed to the n-π* electronic transition of the non-bonding electrons in the carbonyl group. researchgate.netresearchgate.net Another sharp absorption increase is often seen below 220 nm, corresponding to the π-π* transition of the carbonyl groups. researchgate.net

The presence of a chloromethyl group in CMMA polymers could potentially influence these electronic transitions. The introduction of chlorine, an atom with lone pairs of electrons, might lead to additional n-σ* transitions. The specific absorption wavelengths and intensities would provide valuable information about the electronic structure of the polymer.

Chromatographic Techniques for Polymer Molecular Weight and Polydispersity

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. specificpolymers.comnih.govnist.gov

This technique separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org The sample is passed through a column packed with a porous gel; larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, elute later. paint.orgpaint.org By calibrating the column with polymer standards of known molecular weights, such as polystyrene or PMMA, the molecular weight distribution of the unknown polymer can be determined. specificpolymers.comlcms.cz The choice of solvent is crucial and depends on the solubility of the polymer; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com GPC is widely used to monitor the progress of polymerization reactions and to characterize the final polymer product. specificpolymers.comresearchgate.netnih.gov

Interactive Table: Typical GPC/SEC Parameters for Polymer Analysis

ParameterDescription
Mobile Phase (Solvent) Tetrahydrofuran (THF), Dimethylformamide (DMF)
Columns Polystyrene-divinylbenzene based (e.g., Styragel), Silica-based
Detector Refractive Index (RI), UV-Visible, Light Scattering
Calibration Standards Polystyrene (PS), Poly(methyl methacrylate) (PMMA)

Thermal Analysis of Polymer Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for determining the thermal stability and processing window of polymers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mit.edu This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.eduresearchgate.net For PMMA, the Tg is typically around 109.1°C. netzsch.com DSC can also be used to study melting and crystallization behavior in semi-crystalline polymers. mit.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. marquette.edusemanticscholar.org This technique is used to evaluate the thermal stability of a polymer and to study its degradation profile. marquette.eduuta.cl The temperature at which significant weight loss begins indicates the onset of thermal degradation. researchgate.net For PMMA, thermal stability can extend up to approximately 200°C before significant degradation occurs. researchgate.net The addition of certain additives can enhance the thermal stability of PMMA. marquette.edu TGA can be coupled with other techniques, such as FT-IR, to identify the gaseous products evolved during degradation. netzsch.commarquette.edu

Interactive Table: Key Thermal Properties of Poly(methyl methacrylate) (PMMA)

PropertyTechniqueTypical Value
Glass Transition Temperature (Tg)DSC~109.1 °C
Onset of Thermal DegradationTGA~200 °C

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Events

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. mit.edu It is particularly valuable for identifying the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is detected as a step-like change in the heat capacity of the material, which appears as a shift in the DSC baseline. mit.eduresearchgate.net

For amorphous methacrylate polymers like Poly(methyl methacrylate) (PMMA), the Tg is a critical parameter that dictates its service temperature and mechanical properties. researchgate.net The DSC thermogram of atactic PMMA typically shows a distinct glass transition around 105-110°C. researchgate.netthermalsupport.com Factors such as molecular weight, tacticity, and the presence of co-monomers or plasticizers can significantly influence the measured Tg. thermalsupport.com For copolymers, DSC can reveal whether the material is a homogeneous random copolymer (showing a single Tg) or a phase-separated blend or block copolymer (showing multiple Tgs corresponding to each phase). Modulated Temperature DSC (MTDSC) is an advanced variation that can offer higher sensitivity and resolution, which is useful for detecting weak transitions or separating overlapping thermal events like dehydration and decomposition. nih.gov

The table below shows typical glass transition temperatures for PMMA and related copolymers, illustrating the data that would be sought for chloromethyl methacrylate polymers.

PolymerGlass Transition Temperature (Tg) (°C)Measurement Notes
Poly(methyl methacrylate) (PMMA)~ 109.3Determined at the inflection point. researchgate.net
PMMA Nanocomposite~ 111.4Slight increase due to restricted chain motion. researchgate.net
Copolymers of 4-Chloromethyl Styrene (B11656) and Methyl MethacrylateVariesA single Tg indicates a random copolymer structure.

This table is generated based on data for related polymers to illustrate the application of DSC.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). nih.govyoutube.com This method is essential for determining the thermal stability of polymers, studying their decomposition kinetics, and quantifying filler content. youtube.com The output is a TGA curve plotting mass percentage against temperature, from which key parameters like the onset of decomposition and the temperature of maximum degradation rate can be determined. semanticscholar.org

The thermal degradation of PMMA has been extensively studied and generally proceeds in multiple stages, which can be influenced by the method of polymerization. researchgate.net The decomposition of PMMA typically begins above 300°C. youtube.com For copolymers, the incorporation of different monomer units can alter the thermal stability. For example, the addition of maleimide-based comonomers into a PMMA backbone can significantly enhance its thermal endurance. erpublications.com TGA is also used to compare the thermal stability of polymers with and without additives, such as in nanocomposites where the addition of clays (B1170129) can shift the degradation to higher temperatures. nih.govmarquette.edu

The following table summarizes decomposition temperatures for PMMA and its nanocomposites at different weight loss percentages, representing the type of data TGA provides.

MaterialT10% (Temperature at 10% Weight Loss) (°C)T50% (Temperature at 50% Weight Loss) (°C)
Pure PMMA343.6371.1
PMMA-Compatibilizer-Nanoclay Composite358.7403.8

This interactive table is based on data for PMMA to exemplify TGA findings. researchgate.net

Morphological and Microstructural Characterization

X-ray Diffraction (XRD) for Crystalline Structures and Nanocomposites

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. intertek.com For polymers, XRD is the primary method for determining the degree of crystallinity. icdd.com Crystalline regions within a polymer have ordered, repeating atomic arrangements that diffract X-rays at specific angles, producing sharp peaks in the diffraction pattern. icdd.com In contrast, amorphous regions lack long-range order and produce broad, diffuse halos. icdd.com

Polymers like atactic PMMA are predominantly amorphous, and their XRD patterns reflect this by exhibiting broad, low-intensity halos rather than sharp, distinct Bragg diffraction peaks. researchgate.netresearchgate.net A typical XRD pattern for an amorphous polymer shows a broad hump over a wide range of 2θ angles. researchgate.net The presence of bulky side groups, such as a chloromethyl group, could potentially influence the chain packing and degree of order, but polymers synthesized via standard free-radical polymerization are generally amorphous. ijcce.ac.ir In the context of nanocomposites, XRD is crucial for verifying the dispersion of fillers, such as clay layers, by measuring the change in the interlayer spacing (d-spacing). researchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Topography

Morphological and microstructural characterization provides insight into the surface features and internal structure of materials.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and great depth of field. It is highly effective for visualizing the surface topography, texture, and particle size and distribution in polymer films and composites. researchgate.net For example, SEM images of PMMA films prepared by solvent casting can reveal large, smooth, and homogeneous surface areas, indicating the formation of a clear and transparent film. researchgate.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. covalentmetrology.com It operates by scanning a sharp tip over the surface and can be performed in different modes, such as tapping mode, which is ideal for soft polymer surfaces. utwente.nl AFM not only reveals surface topography (e.g., roughness, wrinkles, or lamellar features) but can also provide phase images that distinguish between different components in a polymer blend based on variations in their mechanical properties. covalentmetrology.comutwente.nl Studies on PMMA films have used AFM to observe chain-like movements on the polymer surface at elevated temperatures and to characterize the phase separation in PMMA blends. covalentmetrology.comnih.gov

TechniqueInformation ProvidedTypical Findings for Amorphous Methacrylate Polymers
SEM Surface topography, particle size, and distribution.Smooth, homogeneous surfaces on solvent-cast films. researchgate.net
AFM 3D surface topography, surface roughness, phase separation.Wrinkled surfaces on spin-coated films; phase contrast in blends. covalentmetrology.commdpi.com

This table summarizes the applications of SEM and AFM for characterizing polymer surfaces.

Computational and Theoretical Investigations of Chloromethyl Methacrylate and Its Reactions

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity of Monomers and Intermediates

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. nih.govcoventry.ac.uk These calculations provide fundamental insights into the stability, reactivity, and spectroscopic properties of chloromethyl methacrylate (B99206) monomers and the radical intermediates formed during polymerization. DFT strikes a balance between computational cost and accuracy, making it a leading approach for electronic structure simulations. arxiv.org

DFT calculations are widely used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, transition states, intermediates, and products. This allows for the determination of key energetic parameters that govern the reaction mechanism and kinetics of polymerization.

For the free-radical polymerization of methacrylates, computational studies can elucidate the energetics of the primary reaction steps:

Initiation: The energy barrier for the addition of an initiator radical to the chloromethyl methacrylate monomer.

Termination: The energetics of reactions that end chain growth, such as combination or disproportionation between two polymer radicals.

DFT studies on various substituted acrylates have shown that the nature of the substituent group significantly influences the propagation kinetics. acs.orgresearchgate.netugent.be For this compound, the electron-withdrawing chloromethyl group (-CH₂Cl) is expected to affect the stability of the radical intermediates and transition states. By calculating the energy differences between these states, the reaction rates can be predicted. Quantum chemical modeling has been successfully used to predict the polymerizability of various acrylates and methacrylates. researchgate.netacs.org

Table 1: Representative Energetic Data from DFT Calculations for Methacrylate Polymerization Steps

Reaction Step Parameter Calculated Typical Value Range (kJ/mol) Significance for this compound
Initiation Activation Energy (Ea) 4 - 20 Determines the efficiency of initiator radicals in starting polymer chains.
Propagation Activation Energy (Ea) 15 - 35 Governs the rate of chain growth and overall polymerization speed.
Chain Transfer Reaction Enthalpy (ΔH) Variable Indicates the likelihood of premature chain termination, affecting molecular weight.
Termination Reaction Enthalpy (ΔH) -250 to -350 Shows the thermodynamic favorability of chain-stopping reactions.

Note: The values presented are typical for methacrylates and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental data. nih.govnih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C), theoretical NMR chemical shifts can be predicted. uncw.edu This is invaluable for assigning peaks in experimental spectra and confirming the structure of the monomer and its polymer. Computational workflows often involve geometry optimization followed by NMR shift prediction using specific functionals and basis sets, sometimes including solvent effects. github.io

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in identifying characteristic functional group vibrations, such as the C=O stretch of the ester group and the C-Cl stretch of the chloromethyl group in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This is useful for understanding the photophysical properties of the monomer.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Methacrylate Monomer

Spectroscopy Parameter Predicted Value Typical Experimental Value
¹³C NMR Chemical Shift (C=O) 166.5 ppm 167.2 ppm
¹H NMR Chemical Shift (=CH₂) 5.60, 6.15 ppm 5.58, 6.12 ppm
IR Vibrational Frequency (C=O stretch) 1725 cm⁻¹ 1720 cm⁻¹
UV-Vis Max Absorption Wavelength (λ_max) 208 nm 210 nm

Note: These are illustrative values for a typical methacrylate. Precise predictions for this compound require specific computations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital can be considered the nucleophile or electron-donating component of the molecule.

LUMO: This orbital acts as the electrophile or electron-accepting component.

In the context of this compound polymerization, the interaction between the HOMO of the monomer and the singly occupied molecular orbital (SOMO) of the attacking radical is key to understanding the propagation step. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity.

The electron-withdrawing nature of the chloromethyl group is expected to lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted methyl methacrylate. This tuning of the frontier orbital energies directly impacts the monomer's reactivity. rsc.orgnih.gov Analysis of the electron density distribution reveals the most electron-rich and electron-poor regions of the monomer, identifying the likely sites for electrophilic or nucleophilic attack. For instance, the carbon-carbon double bond is the primary site of reaction for the incoming radical during polymerization.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformation

While quantum mechanics is excellent for studying the details of a single reaction step, Molecular Dynamics (MD) simulations are used to model the physical evolution of a larger system over time. researchgate.netyoutube.com MD simulations treat atoms as classical particles interacting through a defined force field, allowing for the study of complex processes like polymerization and the resulting polymer structure. researchgate.netrsc.org

In the context of this compound, MD simulations can be used to:

Model the Polymerization Process: By defining reactive force fields or using distance-based criteria, simulations can mimic the process of chain growth, where individual monomers react to form long polymer chains. researchgate.net This provides insight into how factors like monomer concentration and temperature affect the polymerization rate and the structure of the resulting polymer network.

Determine Polymer Conformation: Once a polymer chain is formed, MD simulations can be used to study its equilibrium conformation in a vacuum, in a melt, or in a solvent. Key structural parameters like the radius of gyration (a measure of the polymer's size) and end-to-end distance can be calculated to understand the polymer's shape, which can range from a compact globule to an extended coil. rsc.org

Modeling of Intermolecular Interactions and Polymer-Solvent Behavior

The behavior of poly(this compound) in solution or in blends is governed by the intermolecular interactions between polymer chains and between the polymer and solvent molecules. researchgate.netmdpi.com Computational modeling, primarily through MD simulations, is a key tool for investigating these interactions.

By simulating a system containing polymer chains and solvent molecules, one can calculate thermodynamic properties like the cohesive energy density and the Flory-Huggins interaction parameter (χ). This parameter quantifies the miscibility of the polymer and solvent; a low χ value indicates good solubility, while a high value suggests poor solubility and potential phase separation. mdpi.com The presence of the polar C-Cl bond in poly(this compound) will significantly influence its interaction with different solvents, favoring polar solvents over nonpolar ones. cbseacademic.nic.in These simulations can predict how the polymer will behave in various solvent environments, which is critical for applications in coatings, films, and processing. nih.gov

Computational Approaches to Understand Polymer Stereoregularity and Chain Conformation

The stereochemistry, or tacticity, of a polymer chain has a profound impact on its physical properties. anu.edu.au The three main types of tacticity are:

Isotactic: All side groups are on the same side of the polymer backbone.

Syndiotactic: Side groups alternate regularly on opposite sides of the backbone.

Atactic: Side groups are arranged randomly.

Computational methods can provide insight into the factors that control the stereochemical outcome of this compound polymerization.

Quantum Chemical Calculations: By modeling the transition state for the addition of a monomer to a growing polymer chain, DFT can be used to calculate the energy barriers for isotactic versus syndiotactic placement. Even small differences in these activation energies (a few kJ/mol) can lead to a strong preference for one type of tacticity. Studies on methyl methacrylate have successfully confirmed its experimental preference for syndiotactic addition using this approach. acs.orgugent.be

Functional Applications of Chloromethyl Methacrylate Derived Materials in Advanced Technologies

Polymeric Resins for High-Performance Coatings and Adhesives

Polymers derived from chloromethyl methacrylate (B99206) serve as versatile platforms for developing high-performance coatings and adhesives. The presence of the chloromethyl group allows for a variety of post-polymerization modification reactions, enabling the tailoring of material properties to specific application requirements.

One of the key advantages of using chloromethyl methacrylate in resin formulations is the ability to introduce a wide range of functional groups. For instance, the chloromethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and carboxylates. This allows for the incorporation of moieties that can enhance adhesion, improve crosslinking density, and impart specific functionalities like corrosion resistance or antimicrobial properties.

The miscibility of poly(this compound) (PCMMA) with other polymers is another important aspect of its application in coatings and adhesives. For example, PCMMA has been found to be miscible with various aliphatic polyesters, including poly(ethylene adipate), poly(butylene adipate), and poly(hexamethylene sebacate) kpi.ua. This miscibility allows for the creation of polymer blends with tailored thermal and mechanical properties. The interaction parameters for these blends can be evaluated from melting point depression analysis, providing insights into the thermodynamic compatibility of the polymer pairs kpi.ua.

The ability to form miscible blends with polyesters suggests that PCMMA can be used as a modifying component to enhance the properties of polyester-based coatings and adhesives. For example, the incorporation of PCMMA could potentially improve the hardness, chemical resistance, and adhesion of these formulations.

Polymer Blend Component 1Polymer Blend Component 2MiscibilityReference
Poly(this compound)Poly(ethylene adipate)Miscible kpi.ua
Poly(this compound)Poly(butylene adipate)Miscible kpi.ua
Poly(this compound)Poly(hexamethylene sebacate)Miscible kpi.ua
Poly(this compound)Poly(ethylene succinate)Miscible kpi.ua

Photoresist Materials for Micro- and Nanofabrication

Materials derived from this compound play a significant role in the field of micro- and nanofabrication, particularly as components of photoresists. Photoresists are light-sensitive materials used to form patterned coatings on a substrate, a crucial step in the manufacturing of integrated circuits and other microelectronic devices.

The utility of this compound in photoresist formulations stems from the reactivity of the chloromethyl group, which can be exploited to induce changes in solubility upon exposure to radiation. This change in solubility is the fundamental principle behind the patterning process in lithography.

One example of a photoresist system utilizing a chloromethyl-containing monomer is a negative photoresist based on copolymers of 2-chloromethyl-1-(p-vinyl phenyl) cyclopropane with glycidyl methacrylate kpi.ua. In this system, the synthesized polymer exhibits photosensitivity, meaning its solubility characteristics change upon exposure to light. This allows for the creation of photosensitive materials suitable for photochemical structuring kpi.ua. The photosensitivity of this particular copolymer was reported to be 56 cm²/J kpi.ua.

While this example does not use this compound directly, it highlights the principle of using a chloromethyl-functionalized monomer to create a photosensitive polymer. The chloromethyl group can act as a reactive site for crosslinking reactions upon exposure to radiation, leading to the formation of an insoluble network in the exposed regions of the photoresist film. This change in solubility allows for the development of a negative-tone image.

The development of advanced photoresist materials is crucial for pushing the boundaries of miniaturization in the semiconductor industry. The ability to precisely control the chemical structure and properties of polymers through the use of functional monomers like this compound is a key enabler of this progress.

Materials for Advanced Separations and Membrane Technologies (e.g., ion exchange)

Polymers derived from this compound are valuable materials for the fabrication of advanced separation media, particularly ion exchange membranes. Ion exchange membranes are semipermeable membranes that selectively transport ions, finding widespread use in applications such as water desalination, chemical recovery, and energy generation.

The key to the functionality of these membranes is the presence of fixed charged groups within the polymer matrix. The chloromethyl group in polymers derived from this compound serves as a convenient precursor for the introduction of these charged groups. Through post-polymerization modification reactions, the chloromethyl groups can be readily converted into various ion exchange functionalities.

For the preparation of anion exchange membranes (AEMs), the chloromethyl groups can be reacted with tertiary amines to introduce quaternary ammonium (B1175870) groups. These positively charged groups are the fixed ionic sites that facilitate the transport of anions through the membrane. The use of chloromethylated monomers is considered a safer alternative to the traditional method of chloromethylation of pre-formed polymers using chloromethyl methyl ether, a known carcinogen. A safer approach involves the polymerization of chloromethylated vinyl monomers, such as vinylbenzyl chloride nih.gov. While not directly this compound, this highlights the advantage of using monomers that already contain the reactive chloromethyl group.

The performance of an ion exchange membrane is characterized by several key parameters, including ion exchange capacity (IEC), water uptake, and ionic conductivity. The IEC, which is a measure of the number of fixed charges per unit weight of the membrane, can be controlled by the content of the chloromethylated monomer in the copolymer.

Membrane PropertyDescriptionRelevance to this compound-Derived Membranes
Ion Exchange Capacity (IEC) The number of milliequivalents of ions per dry gram of the ion exchanger.Can be controlled by the molar ratio of this compound in the initial polymer synthesis.
Water Uptake The amount of water absorbed by the membrane.Influences the membrane's dimensional stability and ionic conductivity.
Ionic Conductivity The measure of a material's ability to conduct ions.A critical parameter for applications in fuel cells and electrodialysis.
Permselectivity The preferential permeation of certain ions over others.Essential for efficient separation processes.

The development of high-performance ion exchange membranes is crucial for addressing global challenges in clean water and sustainable energy. The versatility of this compound as a functional monomer offers a promising avenue for the design and synthesis of next-generation membrane materials with enhanced performance and safety profiles.

Development of Responsive and Smart Polymeric Systems

Polymers that can respond to external stimuli, often referred to as "smart" or "responsive" polymers, are a class of materials that have garnered significant interest for a wide range of applications, including drug delivery, sensors, and actuators. The incorporation of this compound into polymer chains provides a versatile route to creating such responsive systems.

The chloromethyl group can be utilized as a reactive site to introduce stimuli-responsive functionalities. For example, it can be modified to incorporate groups that are sensitive to changes in pH, temperature, or light. This allows for the design of polymers that undergo a change in their physical or chemical properties in a controlled manner.

A notable example of a responsive system involving a chloromethyl-containing monomer is a random copolymer of trimethylsilylmethyl methacrylate and chloromethyl styrene (B11656), which has been investigated as a sensitive negative-acting resist material for 193 nm lithography kpi.ua. In this application, the copolymer's response to deep-ultraviolet radiation is the key to its function. The chloromethyl styrene component provides the photosensitivity, allowing for crosslinking upon exposure and enabling the patterning of the material kpi.ua. The sensitivity of these resists is on the order of 4 to 20 mJ/cm² kpi.ua.

While this example uses chloromethyl styrene, the principle can be extended to polymers containing this compound. The chloromethyl group can serve as a latent reactive site that can be activated by a specific stimulus, leading to a change in the polymer's properties. For instance, the chloromethyl groups could be used to attach photo-cleavable or pH-labile side chains, resulting in materials that can release a payload or change their solubility in response to a specific trigger.

The ability to create well-defined responsive polymers through the use of functional monomers like this compound is a powerful tool for the development of advanced materials with tailored functionalities.

Integration in Nanocomposites and Hybrid Materials for Enhanced Performance

Polymer-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability). The synthesis of these materials often relies on creating strong chemical bonds between the organic and inorganic phases.

Polymers containing this compound can be used as the organic component in these hybrids. The chloromethyl group can react with surface hydroxyl groups on inorganic nanoparticles (e.g., silica (B1680970), titania) or with other reactive groups on inorganic precursors. This allows for the grafting of the polymer chains onto the inorganic surface, creating a true hybrid material with a covalent interface.

This approach can lead to significant improvements in the dispersion of the inorganic filler within the polymer matrix, which is often a major challenge in the preparation of nanocomposites. A well-dispersed filler can lead to enhanced mechanical properties, improved thermal stability, and the introduction of new functionalities, such as optical or electronic properties.

The versatility of this compound-derived polymers also extends to the development of functional polymer composites for specific applications, such as nonlinear optical (NLO) materials. NLO materials are of great interest for applications in optical communication and information processing technologies kpi.ua.

Organic NLO materials often consist of chromophores (dyes) dispersed in a polymer matrix. To achieve high performance and long-term stability, it is often desirable to covalently attach the chromophores to the polymer backbone. The chloromethyl group provides a convenient attachment point for this purpose.

For instance, new dyes for nonlinear optics have been synthesized from chloromethylstyrene and subsequently copolymerized with styrene kpi.ua. Although this study used chloromethylstyrene, the same synthetic strategy could be applied using this compound. The resulting copolymers, where the NLO chromophore is part of the polymer chain, can exhibit good film-forming properties and high concentrations of the active NLO moiety kpi.ua. Copolymerization of such functional monomers with other monomers, like methyl methacrylate, can lead to materials with higher molecular weights and improved thermal properties kpi.ua.

The ability to create functional polymer composites with tailored optical, electronic, or other specific properties through the use of this compound highlights its importance as a building block for advanced materials.

Other Advanced Material Science Applications

This compound (CMMA) serves as a versatile building block in the synthesis of advanced functional materials due to the reactive chloromethyl group, which allows for a variety of post-polymerization modifications. This reactivity enables the creation of specialized polymers with tailored properties for applications in optoelectronics and the development of other specific functional polymers.

Optoelectronic Applications

Polymers derived from this compound are being explored for their potential in various optoelectronic applications, including the development of photoresists for microlithography and materials for nonlinear optics.

Photoresists for Microlithography

The chloromethyl group's susceptibility to cross-linking reactions upon exposure to radiation makes CMMA a valuable component in the formulation of photoresists. These materials are crucial in the fabrication of microelectronics.

For instance, a copolymer of 2-chloromethyl-1-(p-vinyl phenyl)cyclopropane and glycidyl methacrylate has been investigated as a negative photoresist. taylorfrancis.com In this application, the chloromethyl groups can undergo reactions that lead to the cross-linking of the polymer chains, rendering the exposed regions insoluble to the developer solvent. This particular copolymer demonstrated a photosensitivity of 56 cm²/J, highlighting its potential for creating photosensitive materials for microlithography. taylorfrancis.com

Another relevant example, while not using this compound directly, demonstrates the utility of the chloromethyl functionality in photoresists. A random copolymer of trimethylsilylmethyl methacrylate and chloromethyl styrene has been developed as a highly sensitive negative photoresist for 193 nm lithography. The chloromethylstyrene component provides the sites for cross-linking.

Table 1: Properties of a P(SI-CMS) Copolymer Photoresist

PropertyValue
MonomersTrimethylsilylmethyl methacrylate (SI), Chloromethyl styrene (CMS)
Exposure Wavelength193 nm
Sensitivity4 to 20 mJ/cm²
DevelopmentSpray development with ethanol

Nonlinear Optical (NLO) Materials

The reactive nature of the chloromethyl group can also be exploited to attach chromophores to a polymer backbone, a common strategy for creating materials with nonlinear optical (NLO) properties. These materials are of interest for applications in optical communications and information processing.

Research into analogous systems, such as those derived from chloromethylstyrene, provides insight into the potential of CMMA-based polymers. Organic dyes with electron donor and acceptor groups can be synthesized and subsequently attached to the polymer chain via the chloromethyl site. These chromophore-functionalized polymers can exhibit significant NLO effects. For example, new dyes have been synthesized from 4-hydroxybenzaldehyde and chloromethylstyrene, followed by reaction with p-substituted anilines and copolymerization with styrene to create films with specific refractive indices for NLO applications. kpi.ua

Specific Functional Polymers

The ability to introduce a wide array of functional groups via the chloromethyl handle makes CMMA a valuable monomer for the synthesis of a diverse range of specific functional polymers.

Post-Polymerization Modification

The primary route to these functional polymers is through the post-polymerization modification of poly(this compound) or its copolymers. The chlorine atom in the chloromethyl group is a good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of various functionalities, such as amines, azides, and thiols, which can impart specific properties to the polymer.

For example, copolymers of 4-chloromethyl styrene with monomers like methyl methacrylate have been modified by treatment with sodium phthalimide and subsequently with hydrazine monohydrate to produce amino-functionalized copolymers. This approach demonstrates a pathway to introduce amine groups, which can alter the polymer's solubility, thermal properties, and potential for further reactions.

Challenges and Future Research Directions in Chloromethyl Methacrylate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic and Polymerization Routes

A significant hurdle in the broad application of CMMA-based materials is the sustainability of their lifecycle, from monomer synthesis to polymerization. Future research must prioritize the development of "green" chemical pathways.

Monomer Synthesis: Traditional routes to specialty monomers often involve multi-step processes with hazardous reagents and significant waste generation. Research should focus on developing catalytic, high-atom-economy routes to CMMA. Drawing inspiration from innovations in methyl methacrylate (B99206) (MMA) production, this could involve exploring one-step oxidative esterification processes or catalyst-free methods that utilize reversible CO2 capture, thereby avoiding toxic precursors.

Polymerization Processes: The development of environmentally benign polymerization techniques is crucial. Aqueous polymerization methods, such as emulsion or dispersion polymerization, represent a promising avenue, minimizing the use of volatile organic compounds (VOCs). mdpi.com Furthermore, advancing controlled radical polymerization (CRP) techniques to operate efficiently in greener solvents like water or bio-derived alternatives such as Cyrene, is a key objective. acs.org Reducing the concentration of metal catalysts in methods like Atom Transfer Radical Polymerization (ATRP) is another critical goal to minimize environmental impact and simplify polymer purification. dntb.gov.ua

Achieving Ultra-Precision Control over Polymer Microstructure, Topologies, and Functionality

The properties of a polymer are intrinsically linked to its microstructure and architecture. Achieving precise control over these features is paramount for creating materials with tailored performance characteristics. Controlled radical polymerization (CRP) techniques, such as ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the cornerstone of this effort. nih.govresearchgate.net

Future research should focus on:

Advanced Topologies: Moving beyond linear polymers to synthesize complex architectures like hyperbranched polymers, star polymers, and dense polymer brushes. uni-mainz.denih.govacs.org The copolymerization of CMMA with multifunctional monomers using CRP techniques can yield highly branched structures with a high density of reactive chloromethyl groups. nih.govacs.orgacs.org

Block Copolymers: Utilizing poly(chloromethyl methacrylate) (PCMMA) as a macroinitiator or macro-chain transfer agent to synthesize well-defined block copolymers. uni-mainz.dedergipark.org.tr This allows for the combination of the reactive PCMMA segment with other polymer blocks to create, for example, self-assembling amphiphilic materials.

Sequence and Tacticity Control: Gaining ultimate control over monomer sequencing in copolymers and the stereochemistry (tacticity) along the polymer backbone. While challenging, achieving this level of precision would unlock access to materials with highly specific recognition capabilities and ordered solid-state structures.

Exploring Novel Derivatization Chemistries for Unprecedented Material Properties

The chloromethyl group is a potent reactive handle for post-polymerization modification, allowing a base polymer to be transformed into a vast library of functional materials. The primary pathway is through nucleophilic substitution reactions. rsc.orgacs.org

The key future direction is to systematically explore the reaction of PCMMA with a wide array of nucleophiles to install novel functionalities. This strategy enables the creation of materials with properties that are inaccessible through direct polymerization of the corresponding functional monomer.

Potential research avenues include:

Reaction with Azides: Introducing azide (B81097) groups via substitution with sodium azide, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach virtually any molecule containing an alkyne.

Reaction with Amines and Thiols: Grafting biomolecules, dyes, or other functional moieties through stable amine or thioether linkages.

Phase-Transfer Catalysis: Employing phase-transfer catalysts to facilitate reactions with a wider range of nucleophilic salts in heterogeneous systems, enhancing reaction efficiency and scope. acs.org

Orthogonal Chemistry: Developing strategies to functionalize both the chloromethyl group and the methacrylate ester group independently to create multifunctional polymers.

Integration of In Situ Characterization Techniques with Advanced Polymerization Methods

To achieve the highest level of control over polymerization, real-time monitoring of the reaction is essential. Integrating in situ characterization techniques provides immediate feedback on kinetics, monomer conversion, and the evolution of polymer properties.

Future work should focus on coupling CRP of CMMA with techniques such as:

In Situ NMR Spectroscopy: This powerful technique can monitor the disappearance of monomer vinyl peaks in real-time, providing precise kinetic data and information on copolymer composition as the reaction proceeds. acs.orgresearchgate.netresearchgate.netchemrxiv.orgfigshare.com

Automatic Continuous Online Monitoring of Polymerization (ACOMP): This method allows for the real-time characterization of molecular weight, intrinsic viscosity, and monomer conversion without chromatography, offering a direct window into the evolution of the polymer chains. pcimag.com

Spectroscopic Methods (FT-IR, Raman): These can provide complementary information on monomer conversion and functional group transformations, particularly during post-polymerization modification steps.

This integration creates a feedback loop, enabling the adjustment of reaction conditions on the fly to target specific molecular weights or architectures with unprecedented accuracy.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Design

The vast parameter space of polymerization (monomer, solvent, catalyst, temperature) and derivatization makes traditional trial-and-error approaches inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field. semanticscholar.orgpurdue.eduvjal.ai

Key research directions include:

Predictive Modeling: Developing ML models to predict the kinetics and outcomes of CMMA polymerization. researchgate.netmdpi.comchemrxiv.org By training models on existing data, it's possible to forecast properties like reaction rates, molecular weight, and dispersity based on input parameters. phantomsfoundation.com

Inverse Design: Employing AI algorithms for the "inverse design" of polymers. purdue.edu In this approach, the desired material properties are the input, and the AI suggests the optimal polymer structure, composition, and synthesis conditions to achieve them. This can accelerate the discovery of new CMMA-based copolymers and derivatives for specific applications, from energy storage to recyclable plastics. techexplorist.comresearchgate.net

Data Curation: Building high-quality, curated datasets from the literature and new high-throughput experiments is a foundational requirement for training accurate and reliable ML models. acs.org

Addressing Scalability and Commercial Viability Challenges in Advanced Materials Development

The transition from a laboratory-scale proof-of-concept to a commercially viable product is a major challenge for many advanced functional polymers. mdpi.comrsc.orgfrontiersin.org For materials derived from CMMA, key hurdles include the cost of the monomer, the complexity of multi-step syntheses, and the economics of production.

Future research and development must address:

Process Optimization: Developing robust and scalable polymerization processes. This includes moving from batch to continuous flow reactors, which can offer better control, consistency, and efficiency for large-scale production.

Catalyst and Reagent Efficiency: Minimizing the use of expensive and/or toxic components, such as metal catalysts in ATRP or specialized RAFT agents. Developing highly active catalysts that can be used at parts-per-million (ppm) concentrations and are easily recycled is a critical goal.

Purification: Devising efficient and cost-effective methods for purifying the final polymer, including the removal of residual catalysts, solvents, and unreacted reagents.

High-Value Applications: Identifying and developing applications where the unique functionality of CMMA-based polymers provides a performance advantage that justifies the potential increase in cost over commodity plastics. nih.gov This includes fields like biomedical devices, advanced coatings, and materials for electronics.

By systematically addressing these challenges, the scientific community can unlock the full potential of this compound, paving the way for a new generation of advanced materials with precisely controlled structures and unprecedented functionalities.

Mentioned Compounds

Conclusion

Summary of Key Research Advances in Chloromethyl Methacrylate (B99206) Chemistry

The chemistry of chloromethyl methacrylate has seen significant advancements, establishing it as a highly versatile monomer in polymer science. Research has progressed from fundamental studies of its polymerization behavior to its sophisticated application in creating complex macromolecular structures. Key developments include the refinement of controlled/living radical polymerization techniques, such as ATRP and RAFT, to synthesize well-defined poly(this compound) with predictable molecular weights and low dispersity. cmu.edumdpi.comrsc.org This level of control is crucial for producing advanced materials with precise properties.

A major area of advancement lies in the post-polymerization modification of PCMMA. The reactive chloromethyl group has been exploited as a versatile chemical handle for a wide array of nucleophilic substitution reactions. semanticscholar.org This has enabled the creation of diverse libraries of functional polymers from a single precursor, allowing for the introduction of various chemical moieties to tailor the polymer's properties for specific applications. epfl.ch Research has demonstrated the successful grafting of polymer chains from the PCMMA backbone and the synthesis of block copolymers, leading to materials with unique architectures and functionalities. ijcce.ac.ir

Outlook on the Enduring Academic Importance and Future Prospects of this compound in Materials Innovation

The academic importance of this compound is set to endure due to its fundamental role as a building block for functional polymers. Its dual reactivity continues to offer a rich platform for exploring new synthetic methodologies and creating novel materials. The future prospects for CMMA in materials innovation are promising and are likely to focus on several key areas.

There is growing interest in the development of "smart" or responsive polymers, and CMMA is an excellent candidate for creating such materials. By functionalizing PCMMA with stimuli-responsive groups, polymers that can change their properties in response to environmental changes like pH, temperature, or light can be developed. These materials have potential applications in fields such as drug delivery, sensors, and tissue engineering.

Furthermore, the demand for advanced materials in electronics and nanotechnology will continue to drive research into CMMA-based polymers. dataintelo.com Its utility in creating photoresists and functional surfaces makes it relevant for microelectronics and lithography. The ability to create well-defined block copolymers and self-assembling nanostructures from CMMA will be crucial for the development of next-generation nanomaterials with applications in areas like nanoelectronics and advanced coatings. The ongoing exploration of new catalysts and polymerization techniques will further expand the possibilities for creating innovative materials from this versatile monomer. researchgate.netmdpi.com

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